molecular formula C6H10O4 B1367335 3-(1,3-Dioxolan-2-yl)propanoic acid CAS No. 4388-56-1

3-(1,3-Dioxolan-2-yl)propanoic acid

Cat. No. B1367335
CAS RN: 4388-56-1
M. Wt: 146.14 g/mol
InChI Key: OMRKVBGGCFPFQR-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)propanoic acid is a chemical compound with the molecular formula C6H10O4 . It is also known by other names such as 1,3-Dioxolane-2-propanoic acid .


Molecular Structure Analysis

The molecular structure of 3-(1,3-Dioxolan-2-yl)propanoic acid is characterized by the presence of a 1,3-dioxolane ring attached to a propanoic acid group . The molecular weight of this compound is approximately 146.141 Da .


Physical And Chemical Properties Analysis

3-(1,3-Dioxolan-2-yl)propanoic acid has a density of 1.2±0.1 g/cm3, a boiling point of 246.1±25.0 °C at 760 mmHg, and a flash point of 102.6±16.7 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . The compound has a polar surface area of 56 Å2 and a molar volume of 119.5±3.0 cm3 .

Scientific Research Applications

1. Catalytic Condensations in Renewable Chemistry

The compound 3-(1,3-Dioxolan-2-yl)propanoic acid is involved in heterogeneously catalyzed condensations, such as the transformation of glycerol with various aldehydes and ketones. This process leads to the formation of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, which are promising as novel platform chemicals, particularly for the production of 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).

2. Addition Reactions in Organic Synthesis

It is utilized in the diastereoselective addition of radicals to chiral 1,3-dioxin-4-ones. This application is significant in the creation of spirocyclic compounds and the study of radical reactions involving 1,3-dioxolan-2-yl radicals, contributing to our understanding of organic synthesis mechanisms (Graalfs, Fröhlich, Wolff, & Mattay, 1999).

3. Novel Synthesis of β-Amino Acids

Research has demonstrated its role in the stereocontrolled transformation of D- and L-glyceraldehyde into 3-amino-2-(2',2'-dimethyl-1',3'-dioxolan-4'-yl)propanoic acids. This synthesis method is pivotal for the production of certain β-amino acids, highlighting its versatility in stereocontrolled organic synthesis (Fernandez, Otero, Estévez, & Estévez, 2006).

4. Development of Optically Active Cations

The compound has been used in generating optically active 1,3-dioxolan-2-yl cation intermediates. These intermediates are crucial in enantioselective reactions and have applications in creating specific stereochemical outcomes in synthetic organic chemistry (Fujita, Wakita, & Sugimura, 2011).

5. Enhancing Properties of Liquid Crystals

Studies have shown its role in enhancing the dielectric and optical anisotropy of liquid crystals. The introduction of 1,3-dioxolane as a terminal group in tolane-liquid crystals significantly improves their electrical and optical properties, indicating potential applications in advanced display technologies (Chen, Jiang, Jian, An, Chen, & Chen, 2015).

Safety And Hazards

The safety data sheet for 3-(1,3-Dioxolan-2-yl)propanoic acid indicates that it is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation. In case of contact, it is advised to wash off immediately with plenty of water .

properties

IUPAC Name

3-(1,3-dioxolan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-5(8)1-2-6-9-3-4-10-6/h6H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRKVBGGCFPFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50515710
Record name 3-(1,3-Dioxolan-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxolan-2-yl)propanoic acid

CAS RN

4388-56-1
Record name 3-(1,3-Dioxolan-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SJ Rijpkema, SGHA Langens… - …, 2020 - ACS Publications
Functionalizing polymersomes remains a challenge due to the limitation in reaction conditions applicable to the chemistry on the surface, hindering their application for selective …
Number of citations: 19 pubs.acs.org
L Ghosez, G Yang, JR Cagnon, F Le Bideau… - Tetrahedron, 2004 - Elsevier
Ketenes readily cycloadded to (R)-tert-butyldihydrooxazole to yield enantiomerically pure bicyclic cyclobutanones. The cycloadditions proceeded with unusual regiochemistry giving …
Number of citations: 26 www.sciencedirect.com
SJ Rijpkema - 2022 - repository.ubn.ru.nl
Non-toxic and environmentally friendly chemistry is becoming more and more important, and as such, there is an increasing interest in alternatives to traditional chemistry and organic …
Number of citations: 2 repository.ubn.ru.nl
G Upert, F Bouillère… - Angewandte Chemie …, 2012 - Wiley Online Library
Metallized scaffolds: Oligoproline scaffolds that are functionalized with aldehyde groups have been shown to control the size of silver nanoparticles that are formed in the Tollens …
Number of citations: 68 onlinelibrary.wiley.com
G Pomey, P Phansavath - Synthesis, 2015 - thieme-connect.com
The first total syntheses of two (±)-laingolide A diastereomers were achieved in 11 and 12 steps, respectively. The key steps include a tandem cross-dimerization/oxonia-Cope reaction …
Number of citations: 14 www.thieme-connect.com
T Liu, W Jia, Q Xi, Y Chen, X Wang… - The Journal of Organic …, 2018 - ACS Publications
An efficient and facile method has been developed for the diversity-oriented synthesis of heterocycles. Hexahydrophenoxazines, tetrahydroquinolines, indolines, hexahydrocarbazoles, …
Number of citations: 20 pubs.acs.org

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